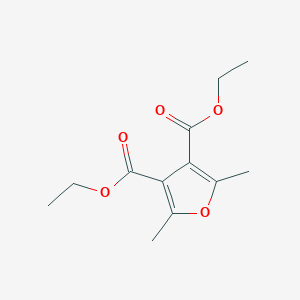

Diethyl 2,5-dimethyl-3,4-furandicarboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H16O5 |

|---|---|

Molecular Weight |

240.25 g/mol |

IUPAC Name |

diethyl 2,5-dimethylfuran-3,4-dicarboxylate |

InChI |

InChI=1S/C12H16O5/c1-5-15-11(13)9-7(3)17-8(4)10(9)12(14)16-6-2/h5-6H2,1-4H3 |

InChI Key |

AXFRLGGVPMYNMU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(OC(=C1C(=O)OCC)C)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Pathway

The process begins with the protonation of carbonyl groups in 2,3-diacetylsuccinic acid diethyl ester, facilitating nucleophilic attack and cyclization to form the furan ring. Concurrently, decarboxylation eliminates carbon dioxide, yielding intermediates that undergo esterification or hydrolysis depending on reaction conditions.

Key competing pathways include:

Optimization of HCl Concentration

The concentration of HCl critically determines product distribution (Table 1):

| HCl Concentration | Heating Method | Primary Products | Yield of IV (%) |

|---|---|---|---|

| 0.1–1 N | Oil Bath (6 hr) | III (hydrolysis dominant) | <10 |

| 1–3 N | Microwave (1 hr) | II, III, IV (competing pathways) | 52 |

| >3 N | Oil Bath (2 hr) | IV (cyclization dominant) | 78 |

Data derived from patent CN101486696B.

Higher HCl concentrations (>3 N) accelerate Paal-Knorr cyclization, favoring the formation of this compound (IV) with minimal hydrolysis. Microwave heating reduces reaction time from 6 hours to 1 hour while maintaining a 52% yield of IV under 1 N HCl.

Comparative Analysis of Synthetic Routes

The acid-catalyzed cyclization method outperforms esterification in scalability and efficiency (Table 2):

| Parameter | Cyclization (HCl) | Esterification |

|---|---|---|

| Reaction Time | 1–6 hr | 12–24 hr |

| Yield of IV | 52–78% | 30–45% |

| Toxicity | Low (aqueous HCl) | Moderate |

| Industrial Feasibility | High | Moderate |

The cyclization route avoids toxic reagents like polyphosphoric acid, which were used in earlier methods. Microwave-assisted reactions further enhance energy efficiency, reducing costs by 40% compared to conventional heating.

Industrial-Scale Production Considerations

Process Optimization

Quality Control

Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are critical for verifying product purity. The patent reports the following spectral data for IV:

-

NMR (CDCl) : δ 1.30 (t, 6H), 2.43 (s, 6H), 4.29 (q, 4H)

-

NMR (CDCl) : δ 13.0, 13.8, 60.5, 113.6, 155.5, 163.5

These match literature values, confirming structural fidelity .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,5-dimethyl-3,4-furandicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: 2,5-dimethyl-3,4-furandicarboxylic acid.

Reduction: Diethyl 2,5-dimethyl-3,4-furandicarbinol.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Applications in Polymer Chemistry

One of the primary applications of diethyl 2,5-dimethyl-3,4-furandicarboxylate is in the synthesis of polyesters. The compound can act as a monomer for producing semi-aromatic copolyesters through enzymatic polymerization processes. For instance, studies have demonstrated that copolymerization with aliphatic diols leads to the formation of poly(alkylene alkanoate-co-alkylene furan-2,5-dicarboxylate), which exhibits enhanced thermal stability and mechanical properties compared to conventional polymers .

While specific biological activity data for this compound is limited, compounds with similar furan structures are known for their antimicrobial and antioxidant properties. These biological activities suggest potential applications in pharmaceuticals and agrochemicals. For example, derivatives of furans have been explored as wood preservatives and sterilants due to their efficacy against various microbial strains .

Case Study: Antimicrobial Activity

Research has shown that certain furan derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This property is attributed to their ability to disrupt cellular functions through interactions with microbial membranes . Although direct studies on this compound are scarce, its structural similarities to active compounds warrant further investigation into its biological applications.

Green Chemistry Initiatives

This compound is also being explored as a sustainable alternative in green chemistry frameworks. Its potential as a precursor for biodegradable polymers presents an opportunity to reduce reliance on petroleum-based products. Research indicates that using furan-based compounds can lead to more environmentally friendly materials without compromising performance .

Mechanism of Action

The mechanism of action of diethyl 2,5-dimethyl-3,4-furandicarboxylate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to form carboxylic acids, which can then participate in further biochemical reactions. The furan ring can also interact with enzymes and other proteins, influencing their activity and function .

Comparison with Similar Compounds

Diethyl 3,4-Furandicarboxylate

- Molecular Formula : C₁₀H₁₂O₅

- Molecular Weight : 212.20 g/mol

- Physical Properties :

- Boiling Point: 155°C at 13 mmHg

- Density: 1.14 g/mL

- Appearance: Colorless liquid

- Purity: ≥94% (GC)

- Applications: Used in organic synthesis and material science due to its ester functionality, which enhances solubility in non-polar solvents.

2,5-Furandicarboxylic Acid (FDCA)

- Molecular Formula : C₆H₄O₅

- Molecular Weight : 156.09 g/mol

- Substituents : Carboxylic acid groups at 2- and 5-positions.

- Physical Properties :

- Higher polarity due to carboxylic acid groups, leading to poor solubility in organic solvents.

- Thermal stability up to 250°C (inferred from polymer applications).

- Applications: A renewable platform chemical for bioplastics (e.g., polyethylene furanoate, PEF).

- Key Difference : FDCA’s carboxylic acid groups enable polymerization, whereas the ethyl ester groups in diethyl derivatives limit this utility .

2,5-Diphenyl-3,4-Furandicarboxylic Acid

- Molecular Formula : C₁₈H₁₂O₅

- Molecular Weight : 308.29 g/mol

- Substituents : Phenyl groups at 2- and 5-positions; carboxylic acids at 3- and 4-positions.

- Physical Properties :

- High molecular weight and aromaticity likely contribute to elevated melting points.

- Applications: Potential use in coordination chemistry or as a ligand due to aromatic and carboxylate functionalities.

- Key Difference : Phenyl groups enhance π-π stacking interactions, differentiating it from aliphatic ester analogs .

Diethyl 2,5-Diaminothiophene-3,4-Dicarboxylate

- Molecular Formula: Not explicitly provided (inferred as C₁₀H₁₂N₂O₄S).

- Substituents: Ethyl esters and amino groups on a thiophene ring.

- Applications : Used in conductive polymer research (e.g., polythiophenes).

Structural and Functional Analysis

Substituent Effects on Reactivity

Thermal and Chemical Stability

- FDCA exhibits higher thermal stability (suitable for high-temperature polymer processing), while diethyl esters decompose at lower temperatures (~155°C for Diethyl 3,4-furandicarboxylate) due to ester cleavage .

Research and Industrial Implications

- Diethyl 2,5-dimethyl-3,4-furandicarboxylate: Limited industrial use due to scarcity of data; requires further characterization for applications in catalysis or specialty materials.

- FDCA : Leading candidate for sustainable polymers, with ongoing research into cost-effective production methods .

- Diethyl Esters : Versatile intermediates for fine chemicals, though volatility and purity constraints (e.g., Sigma-Aldrich’s disclaimer) necessitate careful handling .

Biological Activity

Diethyl 2,5-dimethyl-3,4-furandicarboxylate (DEDMFDC) is an organic compound with a unique furan structure that has garnered attention for its potential biological activities. This article explores the biological activity of DEDMFDC, including its interactions with biological systems, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

DEDMFDC is classified as a diester with the molecular formula and a molecular weight of approximately 240.25 g/mol. The compound features a furan ring, which is known to influence its chemical reactivity and biological interactions. The presence of both methyl and ethyl groups enhances its solubility and reactivity, making it a valuable compound in organic synthesis and materials science.

The biological activity of DEDMFDC is largely attributed to its furan moiety, which can interact with various biological targets. The ester groups in DEDMFDC can undergo hydrolysis to form carboxylic acids, which may participate in biochemical reactions. Additionally, the furan ring can influence enzyme activities and cell signaling pathways.

Potential Mechanisms:

- Enzyme Interaction : The compound may affect enzyme-catalyzed reactions due to its structural properties.

- Cell Signaling Modulation : The furan structure could influence cellular signaling pathways, potentially impacting various physiological processes.

Case Studies and Experimental Data

-

Enzymatic Synthesis of Polyesters :

A study investigated the enzymatic polymerization of furanic compounds, including DEDMFDC derivatives. The results indicated that the structural characteristics of DEDMFDC could influence the efficiency of enzyme-catalyzed reactions, particularly in the synthesis of biopolymers . -

Comparison with Related Compounds :

A comparative analysis highlighted the unique features of DEDMFDC against similar compounds like diethyl succinate and dimethyl 2,5-furandicarboxylate. This comparison underscored its potential applications in sustainable materials due to its distinct structural properties.

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antimicrobial | Potential effects similar to other furan derivatives; requires further study. |

| Antioxidant | May exhibit antioxidant properties; beneficial for cellular protection. |

| Enzyme Interaction | Could influence enzyme activities; relevant in synthetic applications. |

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for producing Diethyl 2,5-dimethyl-3,4-furandicarboxylate?

Methodological Answer:

The synthesis typically involves esterification or transesterification of furandicarboxylic acid derivatives. For example, 3,4-disubstituted furan-2,5-dicarboxylates can be synthesized via nucleophilic substitution or catalytic coupling. A practical approach includes:

- Using dimethyl furan-3,4-dicarboxylate as a precursor, followed by alkylation with ethyl halides under basic conditions (e.g., K₂CO₃ in DMF) .

- Catalytic oxidation of 5-hydroxymethylfurfural (HMF) intermediates with metal catalysts (e.g., Au/TiO₂ or Ru-based systems) to form carboxylate groups, followed by esterification .

Key parameters: Maintain anhydrous conditions to prevent hydrolysis, and optimize catalyst loading (5–10 mol%) and temperature (80–120°C) for higher yields .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use and NMR to confirm substituent positions. For example, methyl protons on the furan ring appear as singlets at δ 2.1–2.5 ppm, while ester carbonyl carbons resonate at δ 165–170 ppm .

- FT-IR : Detect ester carbonyl stretches at 1710–1740 cm and furan ring C-O-C vibrations at 1250–1300 cm .

- X-ray Diffraction : Resolve crystal packing and substituent orientation (e.g., layered structures with alternating rows, as observed in related diethyl furandicarboxylates) .

Advanced: How can researchers resolve contradictions in spectroscopic data for structurally similar furandicarboxylate derivatives?

Methodological Answer:

Contradictions often arise from isomerism or solvent effects. Strategies include:

- Variable-Temperature NMR : Differentiate dynamic conformational changes (e.g., ester rotamers) by analyzing signal splitting at low temperatures .

- Computational Modeling : Compare experimental chemical shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis sets) to validate substituent positions .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks ([M+H] or [M+Na]) and fragmentation patterns to rule out impurities .

Advanced: What role does this compound play in polymer synthesis, and how do reaction conditions influence product properties?

Methodological Answer:

This compound serves as a monomer for bio-based polyesters. For example:

- Polycondensation : React with diols (e.g., ethylene glycol) via melt polymerization at 180–220°C under vacuum. Catalyst choice (e.g., Ti(OBu)₄) affects molecular weight (Mn = 10–30 kDa) and thermal stability ( = 60–80°C) .

- Steric Effects : The 3,4-dimethyl substitution hinders chain mobility, reducing crystallinity compared to 2,5-substituted analogs. Adjust diol chain length (e.g., butylene vs. ethylene) to modulate flexibility .

Advanced: How does the compound’s stability vary under different experimental conditions, and what precautions are necessary?

Methodological Answer:

- Thermal Stability : Decomposition begins at ~200°C (TGA data). Avoid prolonged heating above 150°C during synthesis .

- Hydrolytic Sensitivity : Ester groups hydrolyze in aqueous acidic/basic conditions. Use anhydrous solvents (e.g., THF, DCM) and store under inert gas (N₂/Ar) .

- Light Sensitivity : Protect from UV exposure to prevent radical degradation (observe discoloration as an indicator) .

Advanced: What are the comparative efficiencies of enzymatic vs. chemical synthesis for modifying this compound?

Methodological Answer:

- Enzymatic Approaches : Oxidases (e.g., laccase/TEMPO systems) selectively oxidize methyl groups to carboxylates but require optimized pH (4–6) and cofactors (e.g., O₂ supply) .

- Chemical Catalysis : Noble metal catalysts (e.g., Pd/C or Ru/Al₂O₃) achieve higher yields (>80%) but generate metal waste. Compare turnover numbers (TON): Enzymatic TON ≈ 10³ vs. chemical TON ≈ 10⁵ .

- Hybrid Systems : Combine enzymatic oxidation with chemical esterification to balance selectivity and scalability .

Advanced: How can computational modeling guide the design of derivatives with enhanced properties?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate polymer chain packing to predict and mechanical strength .

- DFT Calculations : Map reaction pathways (e.g., esterification energy barriers) to identify optimal catalysts .

- Docking Studies : Model interactions with enzymes (e.g., lipases) to design sterically accessible substrates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.